1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol
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Overview
Description
1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol is a chemical compound with a complex structure that includes a pyrrole ring, a methyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and a secondary amine, followed by reduction. The reaction conditions often include the use of a catalyst such as zinc chloride or iron(III) chloride to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors can also be employed to achieve the reduction step efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-{[(1H-pyrrol-2-yl)methyl]amino}propan-2-ol: Lacks the methyl group on the pyrrole ring.
1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethanol: Has an ethanol group instead of propanol.
1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol: Contains a butanol group instead of propanol.
Uniqueness
1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrrole ring and the amino alcohol moiety makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-8(12)6-10-7-9-4-3-5-11(9)2/h3-5,8,10,12H,6-7H2,1-2H3 |
InChI Key |
XDOFAZBKGIFXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CN1C)O |
Origin of Product |
United States |
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